molecular formula C9H13BrN2O2 B1377252 tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate CAS No. 1199773-67-5

tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate

Cat. No. B1377252
Key on ui cas rn: 1199773-67-5
M. Wt: 261.12 g/mol
InChI Key: YXXOBOFWHNUWGT-UHFFFAOYSA-N
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Patent
US08846698B2

Procedure details

The title compound was prepared according to the method described for Preparation 79 using 4-bromo-1H-pyrazole and tert butyl bromoacetate to afford the title compound as a yellow solid in 34% yield, 48.0 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.Br[CH2:8][C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10]>>[C:12]([O:11][C:9](=[O:10])[CH2:8][N:4]1[CH:3]=[C:2]([Br:1])[CH:6]=[N:5]1)([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NNC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CN1N=CC(=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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